Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Catalog No.
S15838582
CAS No.
M.F
C17H17BrO3
M. Wt
349.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Product Name

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

IUPAC Name

ethyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate

Molecular Formula

C17H17BrO3

Molecular Weight

349.2 g/mol

InChI

InChI=1S/C17H17BrO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3

InChI Key

YLUVDZDJBWPTDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Br

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C17H17BrO3C_{17}H_{17}BrO_3 and a molecular weight of approximately 349.2 g/mol. It is classified as an ester and features a bromine atom, a methoxy group, and an aromatic ring structure. The compound's IUPAC name reflects its structural complexity, indicating the presence of both ethyl and 4-methylbenzyl moieties attached to a benzoate framework. This compound is primarily used as an intermediate in organic synthesis and has potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position, which can lead to the formation of alcohols or ketones depending on the reaction conditions.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst. This reaction is vital for constructing complex organic frameworks.

The synthesis of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves multiple steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and 4-methylbenzyl chloride.
  • Esterification: The carboxylic acid group of 3-bromo-4-hydroxybenzoic acid is esterified with ethanol using a strong acid catalyst like sulfuric acid to form ethyl 3-bromo-4-hydroxybenzoate.
  • Etherification: The hydroxyl group of ethyl 3-bromo-4-hydroxybenzoate is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to produce Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate.

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound can be utilized in studying biological pathways involving brominated aromatic compounds.
  • Medicine: Although not directly used in medicine, it serves as a precursor for synthesizing potential pharmaceutical agents.
  • Industry: It is employed in developing new materials and chemicals with specific properties due to its unique structural features.

Several compounds share structural similarities with Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Ethyl 3-bromo-4-hydroxybenzoateC16H15BrO30.96
Methyl 5-bromo-4-methoxy-2-methylbenzoateC11H13BrO30.93
Ethyl 4-bromo-3-hydroxybenzoateC16H15BrO30.93
Methyl 4-bromo-3-methoxybenzoateC11H13BrO30.91
Methyl 5-bromo-2-hydroxybenzoateC10H11BrO30.91

These compounds exhibit varying degrees of similarity based on their structural components, functional groups, and potential reactivity profiles. Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate stands out due to its unique combination of bromine substitution and methoxy functionality, which may confer distinct chemical properties compared to its analogs .

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

348.03611 g/mol

Monoisotopic Mass

348.03611 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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